2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline
Description
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline (CAS: 1056562-54-9) is a heterocyclic compound with the molecular formula C₁₆H₁₈N₄OS and a molecular weight of 314.4 g/mol . Its structure comprises an imidazo[2,1-b]thiazole core substituted at the 3-position with a morpholinomethyl group and at the 6-position with an aniline moiety. This compound is commercially available in milligram-to-gram quantities for research purposes .
Properties
Molecular Formula |
C16H18N4OS |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]aniline |
InChI |
InChI=1S/C16H18N4OS/c17-14-4-2-1-3-13(14)15-10-20-12(11-22-16(20)18-15)9-19-5-7-21-8-6-19/h1-4,10-11H,5-9,17H2 |
InChI Key |
NMFFOJAKROFEQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CSC3=NC(=CN23)C4=CC=CC=C4N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . This reaction can be carried out under mild conditions, typically involving heating the reagent mixture in a suitable solvent such as benzene for 2-4 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiazole rings.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline is C₁₆H₁₈N₄OS, with a molecular weight of 314.41 g/mol. The compound features a morpholinomethyl group attached to an imidazothiazole structure, which is known for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[2,1-b]thiazole compounds exhibit significant anticancer properties. For instance, modifications of the imidazo[2,1-b]thiazole scaffold have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanism often involves the modulation of key signaling pathways associated with cancer progression.
Neurodegenerative Disease Research
The compound has been investigated as a potential lead in the development of imaging agents for neurodegenerative diseases such as Parkinson's disease. Research has focused on its ability to bind selectively to alpha-synuclein aggregates, which are implicated in the pathology of these diseases. A study highlighted the synthesis of iodinated derivatives for use in positron emission tomography (PET), showcasing their binding affinity to alpha-synuclein in human brain tissues (IC₅₀ = 55 nM) .
Case Study 1: Alpha-Synuclein Imaging
A recent publication detailed the development of a PET tracer based on the imidazo[2,1-b]thiazole structure. The tracer demonstrated effective targeting of alpha-synuclein aggregates in vivo, providing a potential tool for early diagnosis and monitoring of Parkinson's disease progression . The tracer exhibited favorable pharmacokinetic properties, including good brain uptake and rapid clearance.
Case Study 2: Anticancer Screening
In another study, derivatives of 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline were screened against several cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapeutic agents. The structure-activity relationship (SAR) analysis revealed that specific substituents on the thiazole ring were critical for activity enhancement .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Targeting cancer cell proliferation and survival pathways | Induced apoptosis in various cancer cell lines; structure modifications enhanced potency |
| Neurodegenerative Imaging | Development of PET tracers for alpha-synuclein detection | Effective binding affinity to alpha-synuclein aggregates; promising pharmacokinetics |
Mechanism of Action
The mechanism of action of 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 1056562-54-9 | C₁₆H₁₈N₄OS | 314.4 | Morpholinomethyl, aniline |
| 3-Imidazo[2,1-b]thiazol-6-yl-phenylamine | 861206-26-0 | C₁₁H₉N₃S | 215.3 | Aniline (no morpholinomethyl) |
| 3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline | 854375-22-7 | C₁₁H₁₁N₃S | 229.3 | Dihydroimidazothiazole, aniline |
| SRT1720 | 25232708 (PubChem) | C₂₅H₂₄ClN₇OS | 522.0 | Piperazinylmethyl, quinoxaline carboxamide |
| 1-(2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine | 518064-25-0 | C₇H₁₀N₄S | 182.2 | Methyl, methanamine |
Antiviral Activity
- Target Compound: No direct antiviral data is available, but structurally related coumarin-imidazothiazole hybrids (e.g., 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives) exhibit inhibitory effects on Parvovirus B19 replication . The morpholinomethyl group in the target compound may modulate cell permeability or target engagement.
Anti-Cancer Activity
- SRT1720: A SIRT1 agonist with a piperazinylmethyl group and quinoxaline carboxamide. Its bulky substituents enhance receptor binding but may reduce metabolic stability compared to the target compound’s morpholine-aniline system .
- Imidazo[2,1-b]thiazole-Quinoxaline Hybrids: Derivatives with quinoxalin-2-yl substituents demonstrate anti-cancer activity in leukemia models, suggesting that substituent bulk and aromaticity influence potency .
Solubility and Bioavailability
- SRT1720’s quinoxaline carboxamide contributes to higher molecular weight (522 g/mol) and possible logP challenges, whereas the target compound’s aniline group may favor passive diffusion .
Mechanistic Insights
- Morpholinomethyl vs.
- Dihydroimidazothiazole vs. Aromatic Core : The saturated dihydroimidazothiazole in CAS 854375-22-7 reduces aromatic π-stacking interactions, possibly diminishing DNA intercalation or protein binding compared to the fully aromatic target compound .
Biological Activity
The compound 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline , with the CAS number 1056562-54-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₈N₄OS
- Molecular Weight : 314.41 g/mol
- Structure : The compound features a morpholinomethyl group attached to an imidazo-thiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent, as well as its effects on various enzymatic pathways.
Enzyme Inhibition
The compound's structure suggests it may interact with various enzymes. For example:
- Carbonic Anhydrase Inhibition : Similar compounds have shown impressive inhibition profiles against carbonic anhydrase isoenzymes, which are crucial in regulating physiological pH and bicarbonate levels .
- Cholinesterase Inhibition : Studies on related Mannich bases have demonstrated their efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential neuroprotective effects .
Case Studies and Research Findings
Several studies have focused on the biological implications of similar compounds:
- Antiproliferative Studies : A series of Mannich bases were synthesized and tested for their antiproliferative effects against human cancer cell lines. Compounds similar to 2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline exhibited GI50 values comparable to standard anticancer drugs .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of key metabolic enzymes that facilitate tumor growth .
- Pharmacological Profiles : In vitro studies have shown that certain derivatives can act as effective inhibitors of various enzymes associated with cancer progression and neurodegenerative diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
